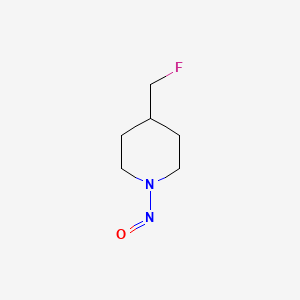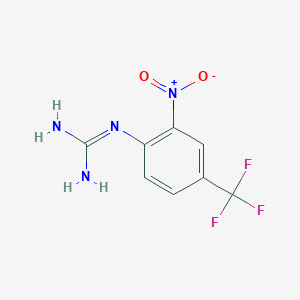
2-Nitro-4-trifluoromethylphenylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-trifluoromethylphenylguanidine is a chemical compound known for its unique structural properties and potential applications in various fields. It features a nitro group, a trifluoromethyl group, and a guanidine moiety, making it a compound of interest in both organic synthesis and applied sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-trifluoromethylphenylguanidine typically involves the guanylation of 2-nitro-4-trifluoromethylaniline. One common method includes the reaction of 2-nitro-4-trifluoromethylaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate under mild conditions . This method is efficient and can be performed in aqueous solutions, making it suitable for various substrates.
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4-trifluoromethylphenylguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines and derivatives with modified functional groups, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-Nitro-4-trifluoromethylphenylguanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Nitro-4-trifluoromethylphenylguanidine involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitro-4-trifluoromethylaniline
- 2-Nitro-4-trifluoromethylphenol
- 4-Trifluoromethyl-2-anilinoquinoline derivatives
Uniqueness
2-Nitro-4-trifluoromethylphenylguanidine is unique due to its combination of a nitro group, a trifluoromethyl group, and a guanidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .
Propiedades
Fórmula molecular |
C8H7F3N4O2 |
|---|---|
Peso molecular |
248.16 g/mol |
Nombre IUPAC |
2-[2-nitro-4-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7F3N4O2/c9-8(10,11)4-1-2-5(14-7(12)13)6(3-4)15(16)17/h1-3H,(H4,12,13,14) |
Clave InChI |
LMLBEWIWYWRRSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


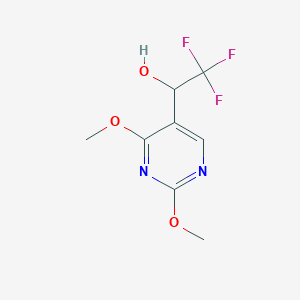
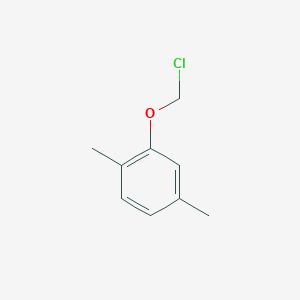

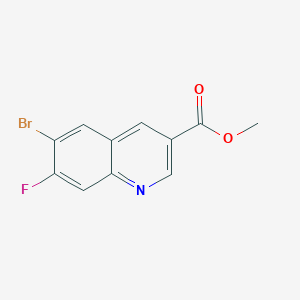
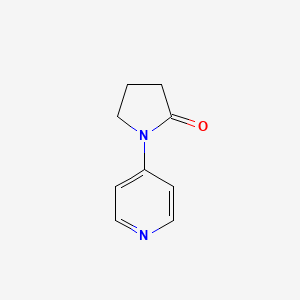
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)

![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
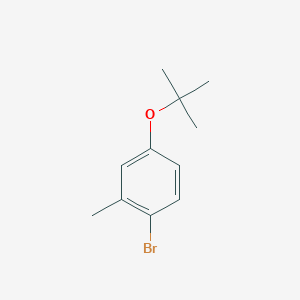
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)

![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)
